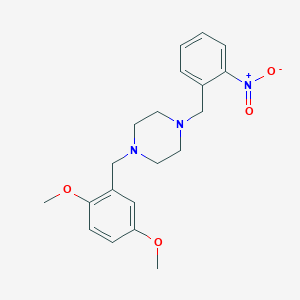

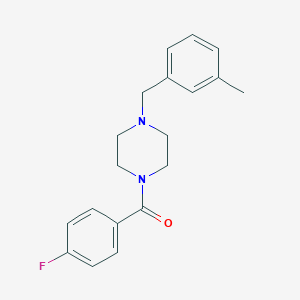

![molecular formula C17H21NO2 B444917 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine CAS No. 423737-88-6](/img/structure/B444917.png)

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine, also known as O-4310, is a synthetic compound that belongs to the family of phenoxyphenylalkylamines. It was first synthesized in the 1970s by a team of researchers led by Richard B. Silverman at Northwestern University. O-4310 has been studied extensively for its potential use as a pharmaceutical drug due to its unique chemical structure and pharmacological properties.

Mecanismo De Acción

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine acts as a selective antagonist of the sigma-1 receptor, a protein that is found in various tissues throughout the body, including the brain. The sigma-1 receptor has been implicated in a variety of physiological processes, including pain perception, mood regulation, and cellular stress response. By blocking the sigma-1 receptor, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine is thought to modulate these processes, leading to its observed pharmacological effects.

Biochemical and Physiological Effects

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain sensitivity in various pain models, including thermal and mechanical stimuli. Additionally, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been shown to enhance the activity of certain neurotransmitter systems, including the dopamine and serotonin systems, which are involved in mood regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation, without interference from other receptor systems. However, one limitation of using 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine is its relatively low potency, which can make it difficult to achieve consistent and robust effects in some experimental paradigms.

Direcciones Futuras

There are several potential future directions for research on 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine. One area of interest is its potential use in the treatment of chronic pain, which is a major public health problem worldwide. Additionally, further studies are needed to fully understand the mechanism of action of 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine and its effects on various physiological processes. Finally, there is potential for the development of more potent and selective sigma-1 receptor antagonists based on the structure of 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine.

Métodos De Síntesis

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium hydride, and palladium on carbon. The yield of the synthesis is typically around 30-40%, and the final product is obtained as a white crystalline solid.

Aplicaciones Científicas De Investigación

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been studied for its potential use in the treatment of various medical conditions, including pain, depression, and anxiety. It has been shown to have analgesic and antidepressant effects in animal models, and it has also been found to have anxiolytic properties. Additionally, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been investigated for its potential use as a tool for studying the function of certain neurotransmitter systems in the brain.

Propiedades

IUPAC Name |

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16/h3-11,14,18H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLVOSIUWRAEJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386999 |

Source

|

| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |

CAS RN |

423737-88-6 |

Source

|

| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

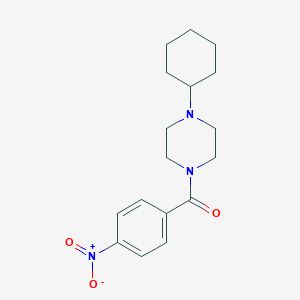

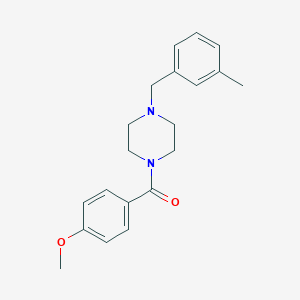

![(3,5-Dimethoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444834.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B444838.png)

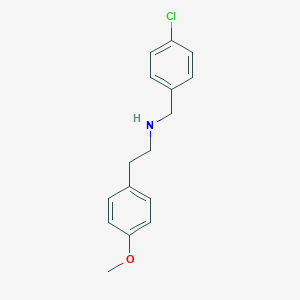

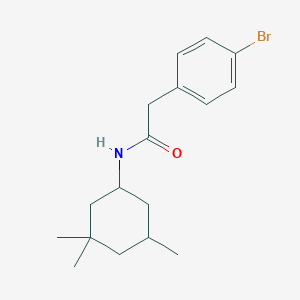

![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)

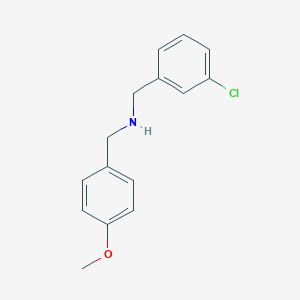

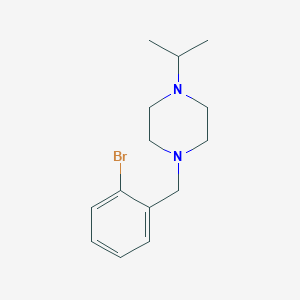

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)

![4-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]carbonyl}phenyl methyl ether](/img/structure/B444851.png)

![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)